molecular formula C12H19N3O3 B5205813 5-[(diisopropylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid

5-[(diisopropylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B5205813
M. Wt: 253.30 g/mol
InChI Key: KBNJRRFARZZLQZ-UHFFFAOYSA-N
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Description

5-[(diisopropylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid, commonly known as DIPYR, is a chemical compound that has been extensively studied for its potential applications in scientific research. DIPYR is a pyrazole derivative that has shown promising results in various fields of research, including biochemistry, pharmacology, and neuroscience.

Mechanism of Action

The mechanism of action of DIPYR involves the inhibition of COX-2 activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which are important signaling molecules in the body. By inhibiting COX-2, DIPYR reduces the production of prostaglandins, which may have anti-inflammatory effects.
Biochemical and Physiological Effects:
DIPYR has been shown to have a range of biochemical and physiological effects. In addition to its COX-2 inhibitory activity, DIPYR has been shown to have antioxidant properties and to inhibit the activity of other enzymes involved in inflammation. DIPYR has also been shown to have potential applications in the treatment of cancer, where it has been shown to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of DIPYR for lab experiments is its specificity for COX-2 inhibition. Unlike other COX inhibitors, DIPYR does not inhibit the activity of COX-1, which is involved in the production of prostaglandins that protect the stomach lining. This makes DIPYR a potentially safer option for the treatment of inflammatory diseases. However, one limitation of DIPYR is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on DIPYR. One area of research is in the development of more potent and selective COX-2 inhibitors. Another area of research is in the investigation of DIPYR's potential applications in the treatment of cancer. Additionally, further studies are needed to fully understand the biochemical and physiological effects of DIPYR and to identify any potential side effects or limitations of its use.
Conclusion:
In conclusion, DIPYR is a promising compound that has potential applications in scientific research. Its specificity for COX-2 inhibition and its potential anti-inflammatory and anti-cancer effects make it an interesting compound for further investigation. However, further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of diseases.

Synthesis Methods

The synthesis of DIPYR involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with diisopropylcarbodiimide and diisopropylamine. The reaction takes place in the presence of a solvent, typically dichloromethane or chloroform, and requires careful temperature control and stirring. The resulting product is then purified using column chromatography or recrystallization. The yield of DIPYR can vary depending on the reaction conditions, but typically ranges from 50-70%.

Scientific Research Applications

DIPYR has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of biochemistry, where DIPYR has been shown to inhibit the activity of a key enzyme called cyclooxygenase-2 (COX-2). COX-2 is involved in the production of prostaglandins, which are important signaling molecules in the body. By inhibiting COX-2, DIPYR may have potential applications in the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

5-[di(propan-2-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-7(2)15(8(3)4)11(16)10-9(12(17)18)6-13-14(10)5/h6-8H,1-5H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNJRRFARZZLQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=C(C=NN1C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(dipropan-2-ylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid

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